7-Fluoro-4-methoxybenzo[d]thiazol-2-amine
Description
Historical Context and Evolution of Benzothiazole (B30560) in Drug Discovery
The journey of benzothiazole in medicinal chemistry dates back to the late 19th century, with its initial synthesis marking the beginning of extensive exploration into its chemical and biological properties. ontosight.aiontosight.ai Over the decades, the simple benzothiazole nucleus has been elaborated into a vast library of derivatives, each tailored to interact with specific biological targets. ijper.org The evolution of synthetic methodologies has further propelled the investigation of this scaffold, allowing for the creation of structurally diverse molecules with enhanced therapeutic potential. nih.gov This has led to the identification of benzothiazole-containing compounds with applications ranging from anticancer to antimicrobial agents. nih.govbibliomed.orgbenthamscience.com
Significance of the 2-Aminobenzothiazole (B30445) Moiety in Bioactive Compounds
Among the various benzothiazole derivatives, the 2-aminobenzothiazole moiety stands out as a particularly important pharmacophore. iajesm.inwisdomlib.org This structural motif is a key component in numerous bioactive compounds and serves as a versatile building block for the synthesis of more complex molecules. nih.govnih.govresearchgate.net The presence of the amino group at the 2-position allows for a variety of chemical modifications, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov This has led to the development of 2-aminobenzothiazole derivatives with a broad spectrum of pharmacological effects, including anti-inflammatory, anticonvulsant, and neuroprotective activities. bibliomed.orgfrontiersin.org
Rationale for Investigating Substituted Benzothiazoles, with Emphasis on Fluorinated and Methoxylated Derivatives
The strategic substitution of the benzothiazole ring system is a key strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of specific functional groups can significantly impact a compound's potency, selectivity, and metabolic stability.
Fluorinated Derivatives: The incorporation of fluorine atoms into drug candidates has become a common practice in medicinal chemistry. nih.gov The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to improved metabolic stability, enhanced binding affinity to target proteins, and increased lipophilicity, which can improve cell membrane permeability. proquest.comresearchgate.net In the context of benzothiazoles, fluorination has been shown to enhance anticancer and cytotoxic activities. nih.govnih.gov
Methoxylated Derivatives: The methoxy (B1213986) group, with its electron-donating nature, can also profoundly influence a molecule's biological activity. jchemrev.com It can participate in hydrogen bonding and alter the electronic properties of the aromatic system, potentially leading to enhanced receptor binding and improved pharmacological profiles. semanticscholar.org For instance, methoxy-substituted benzothiazoles have been investigated for their potential as anticancer and anti-inflammatory agents. jchemrev.comnih.gov
The table below summarizes the impact of these substitutions on the properties of benzothiazole derivatives.
| Substitution | Key Effects on Molecular Properties | Resulting Biological Impact |
| Fluorination | Increased metabolic stability, Enhanced binding affinity, Increased lipophilicity | Potentially enhanced potency and duration of action, Improved cell permeability |
| Methoxylation | Electron-donating effects, Potential for hydrogen bonding, Altered electronic distribution | Can modulate receptor binding and pharmacological activity |
Research Scope Focusing on 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine
The specific compound, this compound, combines the beneficial features of both fluorine and methoxy substitutions on the 2-aminobenzothiazole scaffold. While specific research on this particular isomer is limited, its structural features suggest a promising avenue for investigation. The strategic placement of a fluorine atom at the 7-position and a methoxy group at the 4-position could lead to a unique pharmacological profile.
The research scope for this compound would logically involve a systematic evaluation of its potential as a therapeutic agent. This would include:
Synthesis and Characterization: Development of an efficient synthetic route and thorough characterization of the compound's chemical and physical properties.
Biological Screening: Evaluation of its activity against a panel of biological targets, guided by the known activities of related fluorinated and methoxylated benzothiazoles. This could include screening for anticancer, anti-inflammatory, and neuroprotective effects.
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand how the positions of the fluoro and methoxy groups influence biological activity.
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
The unique combination of substituents in this compound makes it a compelling candidate for further research and development in the ongoing quest for novel and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-4-methoxy-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKWLSYEZOBJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Fluoro 4 Methoxybenzo D Thiazol 2 Amine and Analogous Structures
Classical Approaches to 2-Aminobenzothiazole (B30445) Synthesis
Traditional methods for synthesizing the 2-aminobenzothiazole core have been widely used for decades and remain relevant due to their simplicity and effectiveness for certain substrates. These approaches typically involve the cyclization of aniline (B41778) derivatives or the condensation of 2-aminothiophenols.
One of the most classical and enduring methods for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas, a reaction pioneered by Hugerschoff. researchgate.net A common variant of this method involves the direct reaction of a substituted aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in the presence of an oxidizing agent like bromine in an acidic medium, typically acetic acid. nih.govresearchgate.netindexcopernicus.com
The reaction proceeds through the in-situ formation of an arylthiourea intermediate, which then undergoes electrophilic cyclization onto the aromatic ring, followed by oxidation to form the benzothiazole (B30560) ring system. researchgate.netrjpbcs.com This method is particularly effective for 4-substituted anilines, which lead to 6-substituted 2-aminobenzothiazoles. nih.govresearchgate.net However, a significant limitation of this approach is that when 4-unsubstituted anilines are used, thiocyanation at the para-position of the aniline can be a competing and often predominant reaction. nih.gov
Several examples from the literature illustrate this classical approach:
Stuckwisch utilized potassium thiocyanate and bromine to cyclize p-substituted anilines into 2-amino-6-substituted benzothiazoles. researchgate.net
Dogruer and coworkers prepared 2-amino-6-fluoro-7-chlorobenzothiazole by the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate using a catalytic amount of bromine. researchgate.netsaudijournals.com
Naim and colleagues synthesized 2-aminobenzothiazole-6-carboxylic acid from corresponding 4-substituted anilines and potassium thiocyanate, followed by oxidative cyclization with bromine. researchgate.net
| Starting Aniline | Reagents | Product | Reference |
| 4-Substituted Anilines | KSCN, Br₂, Acetic Acid | 2-Amino-6-substituted-benzothiazole | nih.gov, researchgate.net |
| 3-Chloro-4-fluoroaniline | KSCN, Br₂ | 2-Amino-6-fluoro-7-chlorobenzothiazole | researchgate.net, saudijournals.com |
| 4-Amino-benzoic acid | KSCN, Br₂ | 2-Amino-benzothiazole-6-carboxylic acid | researchgate.net |
Another fundamental classical route involves the condensation of 2-aminothiophenols with a variety of carbon-based electrophiles. This method is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole ring. The conventional synthesis relies on the oxidative cyclization of 2-aminothiophenols with reagents like nitriles, thiourea (B124793) derivatives, or other sulfur-donating precursors. researchgate.netresearchgate.net
The reaction of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives is a common strategy. mdpi.comekb.eg For instance, condensation with aldehydes often proceeds without a catalyst or can be promoted by mild acids. ekb.egorganic-chemistry.org Various catalysts and reaction conditions have been developed to improve yields and expand the substrate scope.
Key research findings in this area include:
The use of molecular iodine as a mild Lewis acid catalyst for the condensation of 2-aminothiophenol with N-protected amino acids under solvent-free conditions, affording 2-substituted benzothiazoles in good to excellent yields. mdpi.com
Sulfated tungstate (B81510) has been employed as a green, heterogeneous catalyst for the reaction of substituted 2-aminothiophenols with various aldehydes under ultrasound irradiation at room temperature, resulting in excellent yields (90-98%). mdpi.com
Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has been demonstrated, where atmospheric oxygen acts as the oxidant. mdpi.com
| Reactant with 2-Aminothiophenol | Catalyst/Conditions | Product Type | Reference |
| Aromatic Aldehydes | Air/DMSO, No catalyst | 2-Aryl-benzothiazole | organic-chemistry.org |
| Aliphatic/Aromatic Aldehydes | Sulfated Tungstate, Ultrasound | 2-Substituted-benzothiazole | mdpi.com |
| N-Protected Amino Acids | Molecular Iodine, Solvent-free | 2-(N-protected-aminoalkyl)-benzothiazole | mdpi.com |
| Nitriles | Ceric Ammonium (B1175870) Nitrate | 2-Aryl-benzothiazole | indexcopernicus.com |
Contemporary Methods for Constructing the Benzothiazole Core
Modern synthetic chemistry has introduced more efficient, atom-economical, and environmentally benign methods for constructing the benzothiazole scaffold. nih.gov These contemporary approaches often utilize transition-metal catalysts or multicomponent reaction strategies to achieve high yields and functional group tolerance under milder conditions.
Transition-metal catalysis has become a powerful tool for forming the C–S bond crucial to the benzothiazole ring. nih.gov These methods often involve one-pot procedures and can be performed in green solvents or even solvent-free. nih.gov Catalysts based on ruthenium, palladium, nickel, and copper have been successfully employed. nih.gov
Prominent examples of transition-metal-catalyzed syntheses include:
Ruthenium(III) chloride (RuCl₃) catalyzes the direct intramolecular oxidative coupling of N-arylthioureas, providing substituted 2-aminobenzothiazoles in yields up to 91%. Electron-rich substrates tend to show higher reactivity. nih.gov
Palladium(II) acetate (B1210297) (Pd(OAc)₂) is effective for the intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas. nih.gov
Nickel(II) salts have emerged as a more advantageous catalyst for the same reaction, being cheaper, less toxic, and effective in lower concentrations under mild conditions, making the process potentially suitable for industrial applications. nih.gov
Copper catalysts , such as copper(I) oxide (CuO) or copper(II) acetate (Cu(OAc)₂), are used in reactions of 2-haloanilines with dithiocarbamates or thiocarbamoyl chloride to afford 2-aminobenzothiazoles. nih.govtandfonline.com For instance, while 2-iodoaniline (B362364) can react without a catalyst, 2-bromoanilines require a copper catalyst like CuO for the reaction to proceed efficiently. nih.govtandfonline.com
| Catalyst | Substrates | Reaction Type | Yield | Reference |
| RuCl₃ | N-Arylthioureas | Intramolecular Oxidative Coupling | Up to 91% | nih.gov |
| Pd(OAc)₂ | N-Aryl-N′,N′-dialkylthioureas | Intramolecular Oxidative Cyclization | High | nih.gov |
| Ni(II) salts | N-Arylthioureas | Intramolecular Oxidative Coupling | Up to 95% | nih.gov |
| CuO | 2-Bromoanilines, Dithiocarbamates | One-pot Cyclization | Up to 81% | nih.gov, tandfonline.com |
| Cu(OAc)₂ | 2-Iodoanilines, Sodium Dithiocarbamates | Ullmann-type C-S bond formation | Up to 97% | nih.gov |
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These reactions are prized for their atom economy, simplicity, and high yields. nih.gov The use of 2-aminobenzothiazole as a building block in MCRs has enabled the rapid and efficient construction of diverse and complex heterocyclic structures. nih.gov
An example of an MCR for benzothiazole synthesis is the three-component copper-catalyzed reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines, which can produce biologically interesting 2-aminobenzothiazoles in nearly quantitative yields. nih.gov Such strategies are actively being developed, often combined with microwave irradiation or green solvents to enhance their efficiency and environmental friendliness. nih.gov
Specific Synthetic Routes Towards 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine
While specific, detailed synthetic procedures for this compound (CAS 1402003-94-4) are not extensively detailed in readily available literature, a plausible synthetic route can be proposed based on the classical and contemporary methodologies described for analogous structures. scholarsresearchlibrary.com
The most logical approach would be an adaptation of the classical Hugerschoff reaction or its variants. researchgate.net The synthesis would likely commence from the appropriately substituted aniline precursor.
Proposed Synthetic Precursor:
3-Fluoro-6-methoxyaniline
Proposed Synthetic Route (based on Classical Method):
Thiocyanation/Thiourea Formation: The starting material, 3-fluoro-6-methoxyaniline, would be reacted with a source of thiocyanate, such as potassium thiocyanate (KSCN), in an acidic solvent like glacial acetic acid. This would form the corresponding N-(3-fluoro-6-methoxyphenyl)thiourea intermediate in situ.
Oxidative Cyclization: An oxidizing agent, classically bromine (Br₂), would then be added to the reaction mixture. The bromine facilitates an electrophilic cyclization of the thiourea intermediate. The sulfur atom attacks the ortho-position relative to the amino group on the benzene (B151609) ring, which is activated towards electrophilic substitution. Subsequent elimination and tautomerization would yield the final product, this compound.
This proposed pathway is supported by numerous syntheses of structurally similar compounds. For instance, the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole from 3-chloro-4-fluoroaniline demonstrates the viability of using halogenated anilines in this type of cyclization. researchgate.netsaudijournals.com Similarly, the reported synthesis of 2-amino-4-methoxy-7-substituted-benzothiazoles indicates that the methoxy (B1213986) group at the 4-position is compatible with these reaction conditions. scholarsresearchlibrary.com The synthesis of various fluorinated 2-(4-aminophenyl)benzothiazoles further underscores the applicability of these cyclization strategies to fluorine-containing precursors. nih.gov
Synthesis of Key Precursors
The primary route to substituted 2-aminobenzothiazoles, including the target compound, begins with appropriately substituted anilines. For this compound, the essential precursor is 3-fluoro-6-methoxyaniline. The general synthesis involves the conversion of the aniline into an N-arylthiourea intermediate.
This transformation can be achieved through several methods. A common approach involves the reaction of the substituted aniline with an isothiocyanate. Alternatively, N-arylthioureas can be prepared by reacting the aniline hydrochloride with ammonium thiocyanate. This intermediate is crucial as it undergoes subsequent cyclization to form the benzothiazole ring. slideshare.net
Optimization of Reaction Conditions and Yields
The cyclization of N-arylthioureas to form 2-aminobenzothiazoles is a well-established transformation, often referred to as the Hugerschoff reaction. researchgate.net This reaction typically involves the oxidative cyclization of the arylthiourea using bromine in a solvent like chloroform (B151607) or acetic acid. scholarsresearchlibrary.comnih.gov
Over the years, numerous modifications have been developed to improve yields, reduce the use of hazardous reagents like liquid bromine, and simplify the procedure. researchgate.net Optimization strategies include:
Alternative Bromine Sources: Using safer and more manageable brominating agents such as benzyltrimethylammonium (B79724) tribromide.
Catalysis: Employing catalysts like ruthenium(III) or nickel to facilitate the intramolecular C-S coupling reaction. organic-chemistry.org
Solvent Choice: Ionic liquids have been explored as green alternative solvents, which can enhance reaction rates and yields while simplifying product recovery. ijpsr.com
One-Pot Procedures: Methods starting from haloanilines and isothiocyanates catalyzed by copper have been developed to streamline the synthesis. researchgate.net
The choice of reaction conditions is often dictated by the specific substituents on the aniline precursor. For instance, the presence of electron-donating or withdrawing groups can influence the reactivity of the aromatic ring and the thiourea moiety, necessitating adjustments in temperature, reaction time, and catalyst loading to maximize the yield of the desired 2-aminobenzothiazole. mdpi.com
Table 1: Comparison of General Synthetic Conditions for 2-Aminobenzothiazoles
| Method | Precursor | Reagents | Solvent | Key Conditions | Typical Yield |
|---|---|---|---|---|---|
| Hugerschoff Reaction | Arylthiourea | Br₂ | Chloroform / Acetic Acid | Room Temperature | Moderate |
| Catalytic Cyclization | N-Arylthiourea | Ru(III) catalyst | - | C-S Coupling | High |
| Ionic Liquid Synthesis | Substituted Aniline, KSCN | Oxidizing Agent | Ionic Liquid | Enhanced Reaction Rate | Good to Excellent |
| Solid-Phase Synthesis | Resin-bound Isothiocyanate, Aniline | Bromine | Acetic Acid | Traceless Protocol | Good |
Derivatization and Functionalization Strategies of the this compound Scaffold
The 2-aminobenzothiazole scaffold is highly amenable to further chemical modification, allowing for the creation of diverse libraries of compounds. nih.gov Functionalization can be targeted at the C-2 amino group or the benzene ring.
Modifications at the C-2 Amino Group
The exocyclic amino group at the C-2 position is a versatile handle for derivatization due to its nucleophilic character. nih.govresearchgate.net Common modifications include acylation, alkylation, and the formation of ureas, thioureas, and Schiff bases.
Amide Formation: The amino group can be readily acylated. For example, reaction with chloroacetyl chloride produces a 2-chloro-N-(benzothiazol-2-yl)acetamide intermediate. niscpr.res.inacs.org This intermediate serves as a building block, where the chlorine can be substituted by various amines (e.g., morpholine, piperazine (B1678402) derivatives) or other nucleophiles to create a wide range of derivatives. nih.govacs.orgresearchgate.net Coupling with carboxylic acids, such as profens, using agents like N,N'-dicyclohexylcarbodiimide (DCC), leads to the formation of hybrid amides. mdpi.comnih.govresearchgate.netresearchgate.net
Urea and Thiourea Synthesis: Reaction with isocyanates or isothiocyanates provides access to N,N'-disubstituted ureas and thioureas, respectively. researchgate.netnih.gov These reactions are typically straightforward and lead to stable products.
Schiff Base Formation: Condensation of the C-2 amino group with various aromatic aldehydes in the presence of an acid catalyst yields the corresponding Schiff bases (imines). niscpr.res.inresearchgate.net These can be further modified, for instance, by cyclization with reagents like thioglycolic acid to form thiazolidinone rings. niscpr.res.in
Table 2: Examples of Modifications at the C-2 Amino Group
| Reagent | Resulting Functional Group | Intermediate/Product Type |
|---|---|---|
| Chloroacetyl chloride | Amide | N-(Benzothiazol-2-yl)acetamide |
| Carboxylic Acid (e.g., Profens) + DCC | Amide | Benzothiazole-Amide Hybrids |
| Phenyl isocyanate | Urea | N-Phenyl-N'-(benzothiazol-2-yl)urea |
| Aromatic Aldehyde | Imine (Schiff Base) | N-Benzylidene-benzothiazol-2-amine |
| p-Chlorophenylisothiocyanate | Thiourea | Thiourea Derivative |
Substituent Variations on the Benzene Ring
Introducing or altering substituents on the benzene portion of the benzothiazole ring is a key strategy for tuning the molecule's properties. The most direct method to achieve specific substitution patterns, such as the 7-fluoro and 4-methoxy groups, is to begin the synthesis with a pre-functionalized aniline precursor. nih.gov The classical synthesis involving thiocyanation of anilines with potassium thiocyanate and bromine is particularly effective for preparing 6-substituted 2-aminobenzothiazoles from 4-substituted anilines. nih.gov
Another approach is the direct electrophilic substitution on the pre-formed benzothiazole ring. Due to the nature of the fused ring system, electrophilic attack, such as bromination, typically occurs at the 4- and 6-positions of the benzothiazole nucleus. rsc.org This allows for the late-stage introduction of functional groups, although regioselectivity can be a challenge depending on the existing substituents and reaction conditions.
Synthesis of Hybrid Benzothiazole Molecules
Molecular hybridization, which involves combining the 2-aminobenzothiazole scaffold with other pharmacologically relevant moieties, is a widely used strategy in drug design. nih.gov The goal is to create new chemical entities with potentially synergistic or enhanced biological activities.
Benzothiazole-Thiazolidinedione Hybrids: These hybrids are synthesized by linking the two heterocyclic systems. A common strategy involves reacting a 2-aminobenzothiazole derivative with an intermediate that can form the thiazolidinone ring, often through a Knoevenagel condensation. semanticscholar.orgnih.gov
Benzothiazole-Thiadiazole Hybrids: These molecules can be constructed by first preparing chloroacetamide derivatives of 2-aminobenzothiazole. mdpi.com These intermediates are then reacted with a 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivative to form the final hybrid molecule. nih.govmdpi.comresearchgate.netnih.govresearchgate.net
Benzothiazole-Triazole Hybrids: The synthesis of these hybrids can be achieved through a multi-step process, often culminating in a "click chemistry" reaction where an azide-functionalized benzothiazole is reacted with an alkyne to form the triazole ring. researchgate.net
Benzothiazole-Profen Hybrids: As mentioned previously, these are typically synthesized via an amide bond formation between the C-2 amino group of the benzothiazole and the carboxylic acid group of a profen molecule. mdpi.comnih.govresearchgate.net
These hybridization strategies demonstrate the versatility of the 2-aminobenzothiazole core as a foundational element for building complex and functionally diverse molecules. nih.govresearchgate.netnih.govnih.govrsc.org
Structure Activity Relationship Sar and Molecular Design Principles for 7 Fluoro 4 Methoxybenzo D Thiazol 2 Amine Derivatives
Fundamental SAR of Benzothiazole (B30560) and 2-Aminobenzothiazole (B30445) Scaffolds
The benzothiazole ring system, a fusion of benzene (B151609) and thiazole (B1198619) rings, is a prominent scaffold in medicinal chemistry due to its wide spectrum of biological activities. tandfonline.comnih.gov This versatile core is present in numerous compounds exhibiting antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. nih.govresearchgate.net The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. pharmacyjournal.in
The 2-aminobenzothiazole moiety, in particular, serves as a crucial pharmacophore and a versatile synthetic intermediate for developing novel therapeutic agents. nih.govresearchgate.net The amino group at the 2-position is a key site for chemical modification, allowing for the introduction of various functionalities to modulate the compound's pharmacological profile. nih.gov SAR studies on 2-aminobenzothiazole derivatives have revealed that substitutions at this position can profoundly impact their biological effects. For instance, the introduction of different aryl groups or heterocyclic rings can lead to compounds with potent and selective activities.
The benzene portion of the benzothiazole ring also offers multiple sites for substitution (positions 4, 5, 6, and 7), and modifications at these positions are critical for fine-tuning the biological activity. pharmacyjournal.in The electronic and steric properties of the substituents on the benzene ring play a vital role in the molecule's interaction with biological targets.
Impact of Fluorine Substitution on Biological Activities of Benzothiazole Derivatives
The incorporation of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govtandfonline.com In the context of benzothiazole derivatives, fluorine substitution can lead to significant improvements in biological activity, metabolic stability, and membrane permeability. nih.govjournalajrimps.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these enhancements. nih.govamazonaws.comresearchgate.net
Several studies have demonstrated that the presence of a fluorine atom on the benzothiazole ring can increase the cytotoxic activity of the compounds against various cancer cell lines. nih.govamazonaws.com For example, fluorinated benzothiazole derivatives have shown potent activity against leukemia, with some compounds exhibiting higher potency than standard anticancer drugs. nih.gov The electron-withdrawing nature of fluorine can influence the electronic distribution within the benzothiazole scaffold, potentially leading to stronger interactions with biological targets. journalajrimps.com
Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the drug. nih.gov The increased lipophilicity imparted by fluorine can also improve the compound's ability to cross cell membranes. journalajrimps.comresearchgate.net The strategic placement of fluorine atoms can therefore be a powerful tool in the design of more effective benzothiazole-based therapeutic agents. nih.gov
Role of Methoxy (B1213986) Groups in Modulating Pharmacological Profiles
The methoxy group (-OCH3) is another important substituent that can significantly influence the pharmacological profile of benzothiazole derivatives. The presence and position of methoxy groups can affect the compound's lipophilicity, electronic properties, and ability to form hydrogen bonds, thereby modulating its biological activity.
In some instances, the introduction of a methoxy group at specific positions on the benzothiazole ring has been shown to enhance antibacterial activity. pharmacyjournal.in For example, a methoxy group at the 4-position of 2-mercaptobenzothiazole (B37678) was found to increase its antibacterial efficacy. pharmacyjournal.in Conversely, in other contexts, the presence of a methoxy group has been observed to reduce the binding potency and biological activity of certain benzothiazole derivatives, suggesting that its effect is highly dependent on the specific molecular scaffold and the biological target. rsc.org
Positional Effects of Substituents on the Benzothiazole Nucleus
The biological activity of benzothiazole derivatives is highly sensitive to the position of substituents on the benzothiazole nucleus. SAR studies have consistently shown that the location of functional groups on both the benzene and thiazole rings can dramatically alter the pharmacological properties of the molecule.
Substitutions at the 2-position of the benzothiazole ring are particularly critical. The introduction of various groups at this position, such as amino, thiol, or substituted phenyl groups, has been shown to confer a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in
Computational Chemistry and Molecular Modeling in Benzothiazole Research
Computational chemistry and molecular modeling have become indispensable tools in the study and design of benzothiazole-based therapeutic agents. These methods provide valuable insights into the molecular interactions between benzothiazole derivatives and their biological targets, thereby guiding the rational design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. wjarr.com This method has been widely applied in benzothiazole research to understand the binding modes of these compounds with various protein targets, such as enzymes and receptors. nih.govbiointerfaceresearch.comnih.gov
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole derivative and the amino acid residues in the active site of the target protein. nih.gov This information is crucial for understanding the molecular basis of the compound's biological activity and for designing new derivatives with improved binding characteristics. For instance, docking simulations have been used to identify potential inhibitors of enzymes like dihydroorotase and to elucidate the structural requirements for potent inhibition. nih.gov
The following table summarizes representative molecular docking studies on benzothiazole derivatives, highlighting the target protein and key findings.
| Target Protein | Key Findings from Docking |
| Dihydroorotase | Formation of hydrogen bonds with active site residues; hydrophobic interactions with thiazole and naphthalene (B1677914) rings. nih.gov |
| p56lck | Identification of binding patterns in the hinge region, allosteric site, and activation loop. biointerfaceresearch.com |
| GABA-A Receptor | Prediction of binding modes and affinities for potential anticonvulsant activity. wjarr.com |
| PI3Kγ Enzyme | Assessment of potential interactions within the ATP binding domain. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com QSAR models are developed using statistical methods to correlate physicochemical properties or molecular descriptors of the compounds with their observed biological activities. benthamdirect.com
In benzothiazole research, QSAR studies have been instrumental in identifying the key structural features that contribute to a particular biological effect. allsubjectjournal.combenthamdirect.comnih.govchula.ac.th These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of derivatives with enhanced potency. For example, QSAR models have been developed to predict the anticancer, anthelmintic, and H3-receptor affinity of various benzothiazole derivatives. allsubjectjournal.comnih.govaip.org
The table below provides examples of QSAR studies on benzothiazole derivatives, outlining the biological activity studied and the significant descriptors identified.
| Biological Activity | Significant Descriptors Identified |
| Anticancer (p56lck inhibitors) | Subdivided surface area, water accessible surface area, partial charge. benthamdirect.com |
| Anthelmintic | Molecular descriptors related to the overall structure and properties of the compounds. allsubjectjournal.com |
| H3-Receptor Affinity | Physicochemical characteristics and substituent constants. nih.gov |
| Anticancer | Hydrophobic groups on specific fragments of the molecule. chula.ac.th |
Theoretical Calculations of Electronic and Steric Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as a powerful tool in the molecular design of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine derivatives. These computational methods provide deep insights into the electronic and steric properties of molecules, which are pivotal in understanding their structure-activity relationships (SAR). By modeling the behavior of electrons and the spatial arrangement of atoms, researchers can predict molecular reactivity, stability, and potential interactions with biological targets.
Electronic Properties
The electronic landscape of a molecule is a key determinant of its chemical behavior. For this compound and its analogs, properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are of particular interest.
DFT calculations are frequently used to determine these properties. For instance, the B3LYP functional combined with a basis set like 6-31+G(d,p) is a common level of theory for such investigations on benzothiazole derivatives. scirp.org The substituents on the benzothiazole ring—specifically the electron-withdrawing fluorine atom at the 7-position and the electron-donating methoxy and amine groups at the 4- and 2-positions, respectively—profoundly influence the electronic structure.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com In substituted benzothiazoles, the presence of electron-donating groups tends to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. nih.gov This modulation of the HOMO-LUMO gap can be a critical aspect of designing derivatives with desired electronic properties.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface. These maps indicate regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the nitrogen and oxygen atoms are expected to be electron-rich centers, while the hydrogen atoms of the amine group would be electron-poor. Such maps can help predict non-covalent interactions, such as hydrogen bonding, with a biological receptor. scirp.orgmdpi.com
The table below presents representative data from DFT calculations on substituted benzothiazole derivatives, illustrating the impact of different functional groups on key electronic parameters.
| Compound | Substituent at Position 2 | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| Benzothiazole (BTH) | -H | -6.45 | -1.52 | 4.93 |
| 2-aminobenzothiazole (2-NH2_BTH) | -NH2 | -5.88 | -1.12 | 4.76 |
| 2-hydroxybenzothiazole (2-OH_BTH) | -OH | -6.12 | -1.31 | 4.81 |
| Benzothiazole with -NO2 group | -H (with -NO2 on phenyl ring) | -6.18 | -3.35 | 2.83 |
| Benzothiazole with -CH3 group | -H (with -CH3 on phenyl ring) | -5.58 | -1.88 | 3.70 |
Data in this table is illustrative and sourced from computational studies on various benzothiazole derivatives to show the effect of substituents. scirp.orgnih.gov
Steric Properties
The three-dimensional arrangement of atoms in a molecule, or its steric properties, is critical for its ability to fit into the binding site of a biological target. Theoretical calculations can provide detailed information about molecular geometry, conformational possibilities, and steric hindrance.
Optimized Geometry and Conformational Analysis: DFT calculations can determine the most stable three-dimensional structure of a molecule by finding the geometry with the lowest energy. mdpi.com For derivatives of this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformational analysis, which involves rotating flexible bonds to identify different stable conformations (conformers), is also a key aspect. mdpi.com The relative energies of these conformers can indicate which shapes the molecule is most likely to adopt.
Mechanistic Investigations and Preclinical Biological Evaluation of Benzothiazole Derivatives
Antineoplastic Activity and Cellular Mechanisms
No specific studies detailing the antineoplastic activity of 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine were found. The literature lacks specific data regarding its potential mechanisms of action, such as:
Antimicrobial Research (Antibacterial and Antifungal Studies)
Similarly, dedicated research into the antimicrobial properties of this compound is not available. While many benzothiazole (B30560) derivatives are explored for such activities, the specific data required for the following sections could not be located:
Anti-inflammatory and Analgesic Research
No research data was found regarding the anti-inflammatory and analgesic properties of this compound.
Cyclooxygenase (COX) Enzyme Inhibition Studies
There are no available studies investigating the inhibitory effects of this compound on cyclooxygenase (COX) enzymes.
Modulation of Inflammatory Mediators
Information on the modulation of inflammatory mediators by this compound is not present in the current scientific literature.
Anticonvulsant Potential and Neuropharmacological Pathways
No preclinical studies on the anticonvulsant potential or the neuropharmacological pathways of this compound have been published.
Investigations into Other Biological Activities
Antidiabetic Modalities
There is no available research on the antidiabetic modalities of this compound.
Antioxidant Mechanisms
No studies have been identified that explore the antioxidant mechanisms of this compound.
Anti-Tuberculosis Activity
The benzothiazole scaffold is a recognized pharmacophore in the development of anti-tubercular agents. Numerous derivatives have demonstrated promising activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.
Research into 2-aminobenzothiazoles has identified several analogs with significant anti-mycobacterial properties. For instance, a study identified an amino-benzothiazole scaffold from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain that was under-expressing the essential signal peptidase LepB. tbdrugaccelerator.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.gov This initial finding led to the exploration of 34 analogs to establish a structure-activity relationship. tbdrugaccelerator.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.gov
While specific minimum inhibitory concentration (MIC) values for this compound are not documented, studies on related compounds provide valuable insights. For example, certain benzothiazole amide derivatives have shown superior activity with MICs as low as 1.6 µg/mL in an Alamar blue assay. benthamdirect.com Another study on benzothiazole derivatives reported MICs ranging from 1.6 to 25 µg/mL. The presence of electron-donating groups, such as a methoxy (B1213986) group, has been noted to influence the anti-mycobacterial activity of these compounds. eurekaselect.com
In a study of 2-substituted amino-6-methoxybenzothiazoles, some compounds exhibited inhibitory activity at a concentration of 1.56 µg/ml against the H37Rv strain of Mycobacterium tuberculosis in vitro. documentsdelivered.com Furthermore, some benzothiazole derivatives have demonstrated bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages. tbdrugaccelerator.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.gov
Table 1: Anti-Tuberculosis Activity of Selected Benzothiazole Derivatives
| Compound Class | Test Strain | MIC (µg/mL) | Assay Method |
| Benzothiazole Amide Derivatives | M. tuberculosis | 1.6 | Alamar Blue Assay |
| Guanidinyl Benzothiazole Derivatives | M. tuberculosis | 1.6 | Not Specified |
| 2-substituted amino-6-methoxybenzothiazoles | M. tuberculosis H37Rv | 1.56 | Not Specified |
| Benzothiazole hydrazine compounds | M. tuberculosis | 1.6 - 25 | Microplate Alamar Blue Assay |
It is important to note that the anti-tubercular activity of benzothiazole derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring. Therefore, the fluoro and methoxy groups in this compound would be expected to modulate its activity.
Identification and Validation of Biological Targets
The precise molecular targets of many benzothiazole derivatives with anti-tuberculosis activity are still under investigation. However, several potential targets within Mycobacterium tuberculosis have been proposed based on in-silico and experimental studies.
One study involving a series of novel benzothiazole derivatives suggested that mycobacterium lysine-ε-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase are potential targets. nih.gov Molecular modeling studies indicated strong binding of these compounds to these enzymes, driven by hydrogen bonds and stacking interactions. nih.gov
Another potential target is the enzyme family responsible for cell wall synthesis. benthamdirect.com The mycobacterial cell wall is a complex and essential structure, and its biosynthetic pathways are proven targets for several existing anti-tubercular drugs. Benzothiazole-based compounds have been shown to inhibit enzymes crucial for essential cellular processes, including cell-wall synthesis. benthamdirect.com
In some cases, the initial hypothesis for a biological target has been revised. For example, while an amino-benzothiazole scaffold was initially identified in a screen targeting the signal peptidase LepB, subsequent investigations revealed that the molecules did not directly target LepB or inhibit protein secretion. tbdrugaccelerator.orgbiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.gov This highlights the complexity of target identification and the need for rigorous validation studies.
Molecular docking studies have also been employed to predict potential targets. For a series of guanidinyl benzothiazole derivatives, enoyl acyl carrier protein reductase (InhA) of M. tuberculosis was identified as a potential target, with some compounds showing remarkable docking scores compared to the standard drug isoniazid. eurekaselect.com
Table 2: Potential Biological Targets of Benzothiazole Derivatives in M. tuberculosis
| Potential Target | Function | Evidence |
| Lysine-ε-aminotransferase | Amino acid metabolism | Molecular modeling |
| Decaprenyl-phosphoryl-β-D-ribose 2'-oxidase | Cell wall synthesis | Molecular modeling |
| Enoyl Acyl Carrier Protein Reductase (InhA) | Fatty acid synthesis | Molecular docking |
| Enzymes in cell wall synthesis | Structural integrity | General studies on benzothiazoles |
Further research is necessary to definitively identify and validate the specific biological targets of this compound.
Methodologies for In Vitro Biological Screening
A variety of in vitro assays are utilized to evaluate the anti-tuberculosis activity of benzothiazole derivatives. These methods are essential for determining the minimum inhibitory concentration (MIC) and for preliminary assessment of a compound's potential.
One of the most common methods is the Microplate Alamar Blue Assay (MABA) . nih.gov This colorimetric assay uses the indicator dye Alamar Blue to assess the metabolic activity of mycobacterial cells. A blue to pink color change indicates cell viability, allowing for the determination of the concentration at which bacterial growth is inhibited. This method is widely used for its simplicity, low cost, and suitability for high-throughput screening.
The Resazurin Microplate Assay (REMA) is another frequently used colorimetric method. Similar to MABA, it relies on the reduction of a dye (resazurin) by metabolically active cells to determine cell viability. nih.gov
Broth microdilution methods are also standard for determining MIC values. In this technique, serial dilutions of the test compound are prepared in a liquid growth medium, such as Middlebrook 7H9 broth, and inoculated with a standardized suspension of M. tuberculosis. nih.gov The growth of the bacteria is then assessed after a defined incubation period.
For initial screening, the agar diffusion technique can be employed. This method involves placing paper discs impregnated with the test compound onto an agar plate that has been inoculated with mycobacteria. The diameter of the zone of inhibition around the disc provides a qualitative measure of the compound's anti-mycobacterial activity. gsconlinepress.com
The Lowenstein-Jensen (L-J) medium method is a more traditional approach that uses a solid egg-based medium. The test compounds are incorporated into the L-J medium at various concentrations, which is then inoculated with M. tuberculosis. The growth on the slants is observed after several weeks of incubation. gsconlinepress.com
These in vitro screening methods are crucial first steps in the evaluation of novel benzothiazole derivatives like this compound for their potential as anti-tuberculosis agents.
Advanced Research Perspectives and Translational Potential of 7 Fluoro 4 Methoxybenzo D Thiazol 2 Amine
Rational Design of Next-Generation Benzothiazole (B30560) Therapeutics
The rational design of new therapeutics based on the 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine scaffold is guided by established principles of medicinal chemistry, primarily through structure-activity relationship (SAR) studies. The benzothiazole nucleus is considered a privileged pharmacophore, and modifications at its various positions can significantly influence biological activity. tandfonline.comresearchgate.net The 2-amino group, in particular, is a common site for substitution to generate diverse libraries of compounds with enhanced potency and selectivity. researchgate.net
For this compound, the existing fluoro and methoxy (B1213986) groups are critical starting points for design.
Fluorine Substitution: The fluorine atom at the 7-position can enhance metabolic stability by blocking potential sites of oxidation. It can also increase binding affinity to target proteins through favorable electrostatic interactions and improve membrane permeability, thereby positively influencing the compound's pharmacokinetic profile.
Methoxy Group: The methoxy group at the 4-position can modulate the electronic properties of the benzene (B151609) ring and participate in hydrogen bonding with biological targets.
| Position | Substituent | Potential Influence on Activity |
|---|---|---|
| 2-amino group | Aryl, alkyl, or heterocyclic groups | Modulation of target binding, potency, and selectivity. researchgate.net |
| 7-position | Fluorine | Enhanced metabolic stability, increased binding affinity, improved membrane permeability. |
| 4-position | Methoxy group | Electronic modulation, potential for hydrogen bonding. |
| 6-position | Various groups (e.g., chloro, nitro) | Can influence anticancer and anti-inflammatory activities. nih.gov |
Exploration of Novel Biological Targets for Benzothiazole Ligands
Benzothiazole derivatives are known to interact with a wide array of biological targets, which accounts for their diverse pharmacological effects. mdpi.comresearchgate.net These targets include enzymes, nucleic acids, and receptors. For a specifically substituted compound like this compound, exploring its potential interactions with novel targets is a key area of research.
Benzothiazole-based compounds have been identified as inhibitors of enzymes crucial for bacterial survival, such as those involved in cell wall synthesis, DNA replication, and essential biosynthetic pathways. researchgate.netnih.gov In cancer therapy, they have been shown to target enzymes like cytochrome P450 CYP1A1, protein kinases, and tubulin. bohrium.comnih.gov Some derivatives also exhibit anticancer activity by interacting directly with DNA. biointerfaceresearch.com
The specific substitution pattern of this compound may confer affinity for novel or less-explored targets. For example, its unique electronic distribution could favor binding to the ATP-binding sites of specific kinases or interfere with protein-protein interactions that are currently underexplored. High-throughput screening and molecular docking studies are essential tools for identifying these new biological targets and elucidating the compound's mechanism of action. researchgate.net
Integration of Advanced Synthetic and Computational Techniques
The development of novel benzothiazole derivatives relies heavily on the integration of modern synthetic methods and powerful computational tools. mdpi.comjocpr.com
Advanced Synthetic Techniques: Traditional methods for synthesizing benzothiazoles often involve the condensation of 2-aminothiophenol (B119425) with various reagents. researchgate.net Recent advancements have focused on developing more efficient, sustainable, and environmentally friendly synthetic routes. researchgate.netmdpi.com These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net
One-pot multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step, increasing efficiency and reducing waste. nih.gov
Green chemistry approaches: The use of water as a solvent or solvent-free reaction conditions minimizes the environmental impact of chemical synthesis. researchgate.net
Computational Techniques: In silico methods are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds. jocpr.com
Molecular Docking: This technique predicts the binding orientation and affinity of a ligand (e.g., a benzothiazole derivative) to its target protein, providing insights into the molecular basis of its activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new analogues.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools are used to evaluate the pharmacokinetic properties and potential toxicity of drug candidates at an early stage, reducing the likelihood of late-stage failures. nih.gov
| Technique | Application | Advantage |
|---|---|---|
| Microwave-assisted Synthesis | Accelerating the synthesis of benzothiazole derivatives. researchgate.net | Reduced reaction times, higher yields. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. researchgate.net | Rationalizes observed activity and guides the design of more potent compounds. |
| ADMET Prediction | Evaluating drug-like properties and potential toxicity. nih.gov | Early identification of candidates with unfavorable pharmacokinetic profiles. |
Challenges in Translating Benzothiazole Research into Novel Leads
Despite the therapeutic promise of the benzothiazole scaffold, several challenges hinder the translation of promising research findings into clinical drug candidates. nih.gov One of the primary hurdles is ensuring both target selectivity and in vivo efficacy. tandfonline.com Many benzothiazole derivatives show potent activity in in vitro assays but fail to demonstrate the desired effect in animal models due to poor pharmacokinetics or unexpected toxicity. mdpi.com
Other significant challenges include:
Toxicity: Some benzothiazole derivatives may exhibit off-target toxicity, which needs to be carefully evaluated.
Solubility: Poor aqueous solubility can limit bioavailability and complicate formulation development.
Drug Resistance: For antimicrobial and anticancer agents, the potential for pathogens or cancer cells to develop resistance is a major concern. nih.gov
Overcoming these challenges requires a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational science to design and select candidates with the highest probability of clinical success.
Future Directions in Benzothiazole Scaffold Development
The future of benzothiazole research is bright, with several exciting directions for the development of new and improved therapeutics. researchgate.net Key future trends include:
Molecular Hybridization: This strategy involves combining the benzothiazole scaffold with other known pharmacophores to create hybrid molecules with synergistic or dual-acting properties. researchgate.net This can lead to enhanced efficacy and potentially overcome drug resistance mechanisms.
Targeting Novel Pathways: As our understanding of disease biology grows, new therapeutic targets are continually being identified. The versatility of the benzothiazole scaffold makes it an ideal starting point for developing inhibitors for these novel targets. tandfonline.com
Development of Theranostics: Some benzothiazole derivatives possess fluorescent properties, opening up the possibility of developing "theranostic" agents that can simultaneously diagnose and treat diseases like cancer or Alzheimer's disease. mdpi.com
Personalized Medicine: By designing benzothiazole derivatives that are highly selective for specific disease-related biomarkers, it may be possible to develop more effective personalized therapies.
The compound this compound, with its specific structural features, represents a valuable scaffold for exploration within these future directions. Further research into its biological activities and the development of its derivatives could lead to the discovery of next-generation drugs for a variety of unmet medical needs.
Q & A
Q. What are the common synthetic routes for 7-Fluoro-4-methoxybenzo[d]thiazol-2-amine?
The synthesis typically involves cyclization of fluorinated and methoxy-substituted aniline derivatives. A validated method includes reacting 4-fluoro-2-methoxyaniline with sodium thiocyanate in bromine/glacial acetic acid under stirring for 16 hours. The resulting intermediate is precipitated using NaOH and recrystallized from ethanol for purity . Alternative routes may use microwave-assisted synthesis to enhance reaction efficiency and yield, as seen in analogous thiazole derivatives .
Q. How is the structural identity of this compound confirmed?
Characterization relies on spectroscopic techniques:
- 1H NMR : Peaks at δ 6.8–7.3 ppm correspond to aromatic protons, with splitting patterns indicating fluorine coupling.
- IR : Stretching vibrations at ~3400 cm⁻¹ (N-H amine) and ~1600 cm⁻¹ (C=N/C=C thiazole).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight (e.g., 224.25 g/mol). Recrystallization from ethanol ensures purity .
Q. What solvent systems optimize the purification of this compound?
Ethanol and ethyl acetate are preferred for recrystallization due to their polarity, which effectively removes unreacted aniline or thiocyanate byproducts. For derivatives with lower solubility, chloroform or chloroform-ethanol mixtures are used .
Advanced Research Questions
Q. How do substituent positions (7-fluoro vs. 4-methoxy) influence electronic properties and reactivity?
- Fluorine : Electron-withdrawing effect enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions.
- Methoxy : Electron-donating group increases electron density on the thiazole ring, favoring reactions like Schiff base formation. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in derivatization .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer results may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Structural Analogues : Compare with derivatives like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine, which showed antitumor activity via kinase inhibition .
- SAR Analysis : Use QSAR models to correlate substituent effects (e.g., logP, polar surface area) with activity .
Q. How can computational chemistry optimize reaction design for novel derivatives?
- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) identify low-energy pathways for cyclization or substitution.
- Machine Learning : Train models on existing thiazole reaction datasets to predict optimal conditions (e.g., solvent, catalyst). ICReDD’s integrated approach combines computation, informatics, and experimentation to accelerate synthesis .
Q. What advanced techniques elucidate the mechanism of antifungal action?
- Cellular Imaging : Fluorescence microscopy with propidium iodide staining detects membrane disruption.
- Enzyme Inhibition Assays : Test inhibition of fungal CYP51 (lanosterol demethylase) using microsomal fractions.
- Molecular Docking : Simulate binding to ergosterol biosynthesis targets (e.g., PDB: 5FSA) .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Bromine/AcOH cyclization | 75–85 | >98% | 16 hr stirring, RT | |
| Microwave-assisted | 90 | 99 | 100°C, 30 min, EtOH |
Q. Table 2. Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR | δ 3.8 (s, 3H, OCH3), δ 7.2 (d, J=8.5 Hz) | Methoxy and aromatic protons |
| 13C NMR | δ 162.5 (C-F), δ 55.2 (OCH3) | Fluorine and methoxy carbons |
| ESI-MS | m/z 224.25 [M+H]+ | Molecular ion confirmation |
Key Research Gaps and Recommendations
- Crystallographic Data : Single-crystal X-ray diffraction is lacking; prioritize growing crystals via slow evaporation in DCM/hexane .
- In Vivo Studies : Limited pharmacokinetic data necessitate rodent models to assess bioavailability and toxicity.
- Mechanistic Depth : Use CRISPR-Cas9 gene editing in fungal models to validate target pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
